molecular formula C19H37NO5 B14804971 Methyl 9-hydroxy-10-nitrooctadecanoate

Methyl 9-hydroxy-10-nitrooctadecanoate

Cat. No.: B14804971
M. Wt: 359.5 g/mol
InChI Key: HUACATAATUGCDR-UHFFFAOYSA-N
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Description

Methyl 9-hydroxy-10-nitrooctadecanoate is a structurally complex fatty acid methyl ester characterized by an 18-carbon chain (octadecanoate backbone) with a hydroxyl (-OH) group at position 9 and a nitro (-NO₂) group at position 10. Key features include:

  • Chain length: The C18 backbone suggests hydrophobic behavior, similar to other long-chain fatty acid derivatives.

Properties

Molecular Formula

C19H37NO5

Molecular Weight

359.5 g/mol

IUPAC Name

methyl 9-hydroxy-10-nitrooctadecanoate

InChI

InChI=1S/C19H37NO5/c1-3-4-5-6-8-11-14-17(20(23)24)18(21)15-12-9-7-10-13-16-19(22)25-2/h17-18,21H,3-16H2,1-2H3

InChI Key

HUACATAATUGCDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OC)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-hydroxy-10-nitrooctadecanoate typically involves the nitration of methyl 9-hydroxy-octadecanoate. The reaction conditions for this nitration process include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 10th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is followed by purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-hydroxy-10-nitrooctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 9-hydroxy-10-nitrooctadecanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 9-hydroxy-10-nitrooctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes critical differences between Methyl 9-hydroxy-10-nitrooctadecanoate and its analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups logP (Calculated) Key Applications/Reactivity
This compound C₁₉H₃₇NO₅ 371.5 (estimated) -OH (C9), -NO₂ (C10) ~5.2 (estimated) Potential nitro reduction reactions
Methyl 10-oxooctadecanoate C₁₉H₃₆O₃ 312.49 -C=O (C10) 5.5999 Epoxidation studies
Methyl 9-oxodecanoate C₁₁H₂₀O₃ 200.27 -C=O (C9) 0.763 (predicted) Biocatalytic intermediates
Methyl 10-hydroxydecanoate C₁₁H₂₂O₃ 202.29 -OH (C10) N/A Industrial applications

Key Observations :

  • Functional Group Influence: The nitro group in this compound distinguishes it from ketone- or hydroxyl-bearing analogs.
  • Chain Length Effects: Longer chains (C18 vs. C10 in Methyl 9-oxodecanoate) enhance hydrophobicity, as evidenced by higher logP values in Methyl 10-oxooctadecanoate (logP = 5.5999) compared to shorter-chain derivatives .

Spectroscopic and Chromatographic Behavior

While direct spectral data for this compound are unavailable, insights can be drawn from related compounds:

  • NMR/FTIR : Hydroxy and nitro groups would produce distinct signals. For example, hydroxyl protons typically resonate at δ 1–5 ppm in ¹H NMR, while nitro groups absorb near 1520 cm⁻¹ in FTIR (stretching vibrations) .
  • Chromatography: In gas chromatography (GC), longer retention times are expected for C18 esters compared to C10 analogs due to increased hydrophobicity, as seen in diterpenoid methyl esters like sandaracopimaric acid methyl ester (Retention Index ~2200) .

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